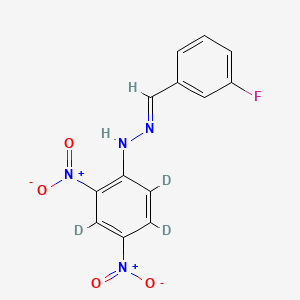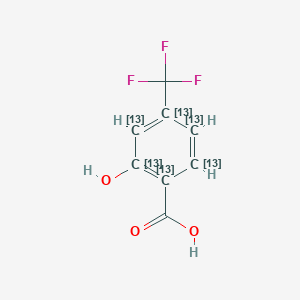
N-(3-Phenylpropionyl)glycine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylpropionyl)glycine-d2 is a deuterated derivative of N-(3-Phenylpropionyl)glycine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropionyl)glycine-d2 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-Phenylpropionic acid and glycine-d2.
Activation of 3-Phenylpropionic Acid: The 3-Phenylpropionic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated 3-Phenylpropionic acid is then reacted with glycine-d2 in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Phenylpropionyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(3-Phenylpropionyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Phenylpropionyl)glycine-d2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, or gene expression.
Comparación Con Compuestos Similares
N-(3-Phenylpropionyl)glycine: The non-deuterated version of the compound.
N-(3-Phenylpropionyl)alanine: A similar compound with alanine instead of glycine.
N-(3-Phenylpropionyl)valine: Another similar compound with valine instead of glycine.
Uniqueness: N-(3-Phenylpropionyl)glycine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2 |
Clave InChI |
YEIQSAXUPKPPBN-MGVXTIMCSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)

